R-Boc-Ser(OMe)-OBn serves as a valuable chiral precursor for the synthesis of various serine derivatives and other related amino acids. Its inherent chirality allows researchers to achieve enantioselective synthesis, meaning the formation of a specific stereoisomer of the target molecule. Several research articles describe its use in the synthesis of non-natural amino acids with potential biological applications [, ].
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound characterized by its unique oxazolidine structure. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. This compound appears as a colorless to yellow solid and has a high gastrointestinal absorption rate, indicating its potential for bioavailability in biological systems . It contains functional groups such as a tert-butyl group, a formyl group, and a carboxylate, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves several steps:
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has several potential applications:
Interaction studies involving (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate are essential for understanding its behavior in biological systems. These studies may include:
Several compounds share structural similarities with (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | 102308-32-7 | 1.00 | Different stereochemistry and Boc protecting group |
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate | 218594-01-5 | 0.89 | Morpholine ring instead of oxazolidine |
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | 0.93 | Contains a carboxylic acid instead of an ester |
(R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic Acid | 660852-86-8 | 0.93 | Different functional groups affecting reactivity |
These compounds highlight the uniqueness of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate due to its specific configuration and functional groups that influence its chemical behavior and potential applications in various fields.
Irritant